molecular formula C14H23NO4 B13463055 Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13463055
M. Wt: 269.34 g/mol
InChI Key: QMJSPIOXBREUBZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound characterized by a unique ring structure where two rings share a single carbon atom. This compound consists of a six-membered nitrogen-containing ring (azine) fused with a ten-membered ring containing an oxygen atom (ether) and a ketone group at the fourth position. A tert-butyl group is attached to the ninth carbon of the ten-membered ring, and a carboxylate group is linked to the ninth carbon as well .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound. Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent to obtain difluoro derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, structural features, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H23NO4C_{14}H_{23}NO_4 and a molecular weight of approximately 267.32 g/mol. Its structure includes a tert-butyl group, an oxo functional group, and an oxa-aza spiro structure, which contribute to its distinctive chemical properties and potential applications in medicinal chemistry and material science .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include the formation of the spirocyclic structure through cyclization reactions, followed by functional group modifications to enhance biological activity .

Potential Therapeutic Applications

Research indicates that compounds with similar spirocyclic structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds structurally related to tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane have shown antimicrobial properties, suggesting potential applications in treating infections .
  • Soluble Epoxide Hydrolase Inhibition : A related compound was identified as a potent inhibitor of soluble epoxide hydrolase (sEH), demonstrating oral bioactivity in models for chronic kidney diseases. This suggests that tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane could also possess similar inhibitory effects .

Case Studies

  • Chronic Kidney Disease Model : In studies involving a rat model of anti-glomerular basement membrane glomerulonephritis, a related compound demonstrated significant reductions in serum creatinine levels when administered orally at dosages of 30 mg/kg . This highlights the therapeutic potential of spirocyclic compounds in renal pathologies.
  • Antimicrobial Testing : Preliminary tests have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity against common pathogens. Further investigations are needed to evaluate the specific efficacy of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane against specific strains .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable properties:

Compound NameStructural FeaturesNotable Properties
Tert-butyl 4-hydroxyquinolineHydroxy group instead of oxoAntimicrobial activity
Tert-butyl 1,3-dioxoleDioxole ring structureUsed in drug synthesis
Tert-butyl 4-aminoquinolineAmino group substitutionAntimalarial properties

These compounds highlight the uniqueness of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane due to its specific spirocyclic structure combined with both oxo and carboxylic functionalities, potentially leading to distinct biological activities compared to its analogs .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)10-14(15)5-8-18-9-6-14/h4-10H2,1-3H3

InChI Key

QMJSPIOXBREUBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12CCOCC2

Origin of Product

United States

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